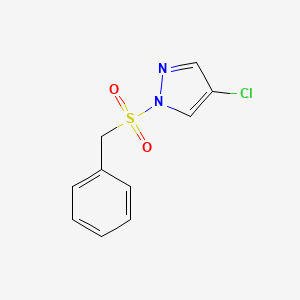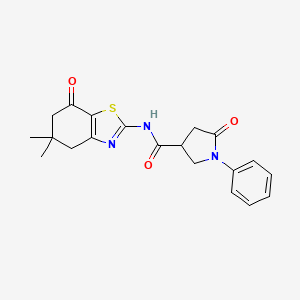![molecular formula C14H17ClFNO B5429167 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5429167.png)
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine, also known as CFMP, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CFMP belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine is not fully understood, but it is believed to act through the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. This compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that mediate inflammation. This compound has been found to reduce the levels of nitric oxide, a mediator of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. This compound has been found to have low toxicity and can be administered orally or intraperitoneally. This compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing. This compound has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For research include investigating the efficacy of 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine in animal models of various diseases, such as cancer, neuropathic pain, and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Future research should also focus on optimizing the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine is synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroacetophenone with 3-methylpiperidine in the presence of a base. The resulting product is then acetylated with acetic anhydride to obtain this compound. This method has been optimized to achieve high yields of this compound with purity greater than 98%.
Aplicaciones Científicas De Investigación
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been found to have potent analgesic effects and can alleviate pain in animal models of neuropathic pain. This compound has been studied for its anti-cancer properties and has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-10-3-2-6-17(9-10)14(18)7-11-4-5-12(15)8-13(11)16/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXCIUHDFUONJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5429088.png)
![5-[(cyclopropylamino)sulfonyl]-4'-fluoro-3'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5429101.png)
![8-fluoro-2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5429105.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5429118.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5429120.png)

![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)
![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5429200.png)